molecular formula C9H17N3O2 B1488364 1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one CAS No. 1218151-32-6

1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one

Cat. No.: B1488364
CAS No.: 1218151-32-6
M. Wt: 199.25 g/mol
InChI Key: VJYPUHIPGVHYGP-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of piperazine and contains an acetyl group and an amino group attached to the piperazine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with poly (ADP-ribose) polymerase, an enzyme involved in DNA repair processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. For instance, this compound can inhibit the catalytic activity of certain enzymes, leading to altered biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In human breast cancer cells, for example, it has been shown to target poly (ADP-ribose) polymerase, leading to enhanced cleavage of this enzyme and increased activity of caspase 3/7, which are crucial for apoptosis . This indicates that this compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates them. For instance, it has been found to inhibit the activity of poly (ADP-ribose) polymerase, leading to the accumulation of DNA damage and subsequent cell death . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has shown stability under various conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been observed to cause sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may lead to adverse effects such as liver toxicity and altered metabolic functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver, where it undergoes enzymatic reactions to form metabolites that are excreted from the body . The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is distributed throughout the body, with higher concentrations observed in the liver and kidneys . The compound can accumulate in certain tissues, affecting its localization and activity. Transporters such as organic cation transporters play a crucial role in its cellular uptake and distribution.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific compartments or organelles, enhancing its biochemical effects. For instance, its localization in the nucleus allows it to interact with DNA repair enzymes, thereby influencing genomic stability.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process may involve the use of catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted piperazines.

Scientific Research Applications

1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is used in the production of various industrial chemicals.

Comparison with Similar Compounds

  • 1,4-bis(4-acetylpiperazin-1-yl)butane

  • 1-(4-acetylpiperazin-1-yl)ethanone

  • 4-(4-acetylpiperazin-1-yl)benzaldehyde

  • 3-(4-acetylpiperazin-1-yl)propanoic acid

This comprehensive overview provides a detailed understanding of 1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-aminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7(10)9(14)12-5-3-11(4-6-12)8(2)13/h7H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYPUHIPGVHYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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